3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol
CAS No.:
Cat. No.: VC17237929
Molecular Formula: C8H4BrF5O
Molecular Weight: 291.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrF5O |
|---|---|
| Molecular Weight | 291.01 g/mol |
| IUPAC Name | [3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2 |
| Standard InChI Key | BRSGUJKOUUXCCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)CO)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
The compound’s systematic name, 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzenemethanol, reflects its substitution pattern: a bromine atom at position 3, fluorine atoms at positions 2 and 6, and a trifluoromethyl group at position 5 of the benzene ring, with a hydroxymethyl (-CH₂OH) group at position 1 . The spatial arrangement of these substituents creates a highly polarized aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.
Key Structural Features:
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Electron-withdrawing groups: The trifluoromethyl (-CF₃) and fluorine atoms reduce electron density on the ring, enhancing stability toward oxidation.
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Steric hindrance: The bromine atom and trifluoromethyl group introduce steric bulk, potentially directing regioselectivity in substitution reactions.
Physicochemical Data
Experimental and calculated properties are summarized below:
The LogP value suggests moderate lipophilicity, aligning with its potential as an intermediate in drug discovery.
Synthesis and Manufacturing
Grignard Reaction with Paraformaldehyde
A patented method for synthesizing structurally analogous trifluoromethylbenzyl alcohols involves reacting a 3,5-bis(trifluoromethyl)phenylmagnesium halide with solid paraformaldehyde in tetrahydrofuran (THF) or THF-aromatic hydrocarbon mixtures . While this patent specifically describes the production of 3,5-bis(trifluoromethyl)benzyl alcohol, the protocol may be adaptable to 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzyl alcohol by substituting the appropriate aryl halide precursor.
Key Steps:
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Formation of Grignard Reagent:
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Aryl bromide (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) reacts with magnesium in THF to form the corresponding Grignard reagent.
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Formylation:
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Purification:
Halogenation Derivatives
The alcohol functional group enables further derivatization. For example, treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) converts the hydroxyl group to a bromide, producing 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide—a key intermediate for Suzuki-Miyaura couplings .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine and fluorine substituents make it a versatile precursor for:
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Antiviral agents: Fluorinated benzyl alcohols are critical in synthesizing protease inhibitors targeting RNA viruses .
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Anticancer drugs: The trifluoromethyl group enhances metabolic stability and membrane permeability in kinase inhibitors .
Agrochemicals
In agrochemistry, this alcohol serves as a building block for herbicides and fungicides. Its fluorine atoms improve resistance to environmental degradation, prolonging field efficacy .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Zhuhai Aobokai Biomedical Technology | China | >95% | 1g–10kg |
Prices range from $200–$500 per gram for research quantities, reflecting the complexity of its synthesis .
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